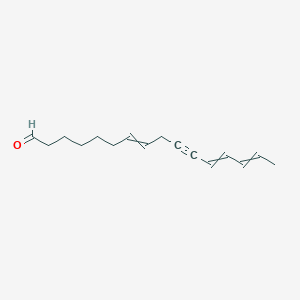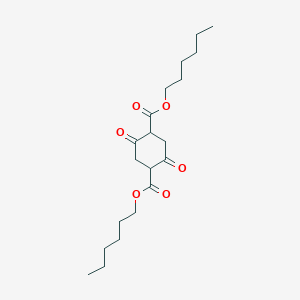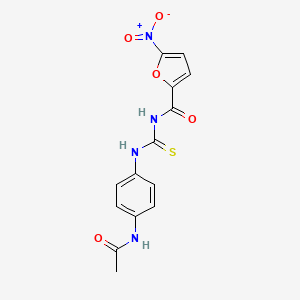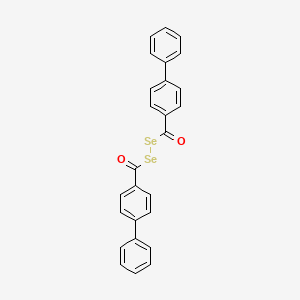![molecular formula C14H15BrO B14306471 (7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone CAS No. 113446-12-1](/img/structure/B14306471.png)
(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Bromobicyclo[410]heptan-7-yl)(phenyl)methanone is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone typically involves the reaction of a brominated bicyclic compound with a phenylmethanone derivative. One common method involves the use of halocyclopropylgermanes, which are prepared through a general procedure involving GLC-mass spectrometry, 1H NMR spectroscopy, and X-ray diffraction analysis .
Industrial Production Methods
While specific industrial production methods for (7-Bromobicyclo[41
Chemical Reactions Analysis
Types of Reactions
(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or interact with cellular receptors to produce a desired effect .
Comparison with Similar Compounds
Similar Compounds
7-Bromobicyclo[4.1.0]heptane: A related compound with a similar bicyclic structure.
7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with different functional groups.
7-Oxabicyclo[4.1.0]heptan-3-ol: A bicyclic compound with a hydroxyl group.
Uniqueness
(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone is unique due to its combination of a brominated bicyclic structure and a phenylmethanone moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
113446-12-1 |
|---|---|
Molecular Formula |
C14H15BrO |
Molecular Weight |
279.17 g/mol |
IUPAC Name |
(7-bromo-7-bicyclo[4.1.0]heptanyl)-phenylmethanone |
InChI |
InChI=1S/C14H15BrO/c15-14(11-8-4-5-9-12(11)14)13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |
InChI Key |
QSOGLCNLTFENAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2(C(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)

![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)






![4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B14306461.png)
![2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14306479.png)
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
